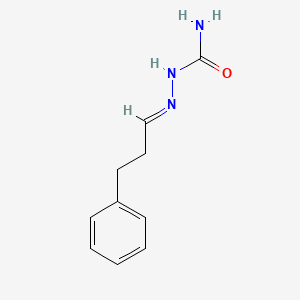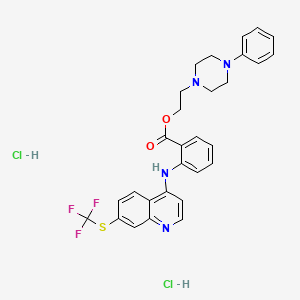![molecular formula C23H21N3O2 B14153413 7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol CAS No. 6636-37-9](/img/structure/B14153413.png)
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol is a complex organic compound that features a quinoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the 3-hydroxyphenyl and 6-methylpyridin-2-yl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
Final Coupling: The final step involves the coupling of the substituted quinoline with 2-methylquinolin-8-ol. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group for nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a dihydroquinoline derivative. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic rings are replaced by other substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions due to its fluorescent properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-{(3-Ethoxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
- 7-{(3-Methoxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
Uniqueness
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol is unique due to the presence of the hydroxy group on the phenyl ring, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity. This feature distinguishes it from similar compounds with different substituents on the phenyl ring, such as ethoxy or methoxy groups.
Propriétés
Numéro CAS |
6636-37-9 |
|---|---|
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
7-[(3-hydroxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C23H21N3O2/c1-14-5-3-8-20(24-14)26-21(17-6-4-7-18(27)13-17)19-12-11-16-10-9-15(2)25-22(16)23(19)28/h3-13,21,27-28H,1-2H3,(H,24,26) |
Clé InChI |
TWSPOEIUAJSFOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)O)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


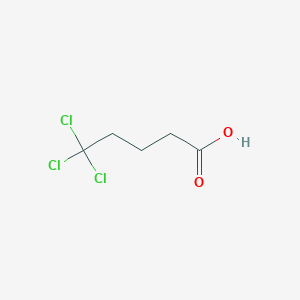
![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)

![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
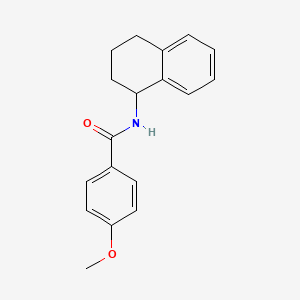
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
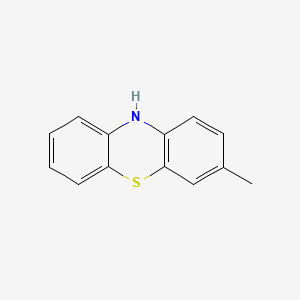
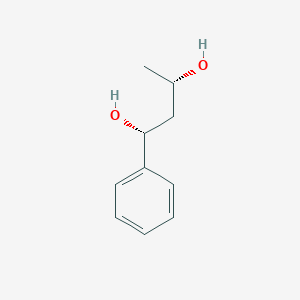
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
